molecular formula C19H16Cl2NO4P B11967934 (3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester CAS No. 76168-16-6

(3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester

Cat. No.: B11967934
CAS No.: 76168-16-6
M. Wt: 424.2 g/mol
InChI Key: WGAUIKQUMPSQOC-UHFFFAOYSA-N
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Description

(3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester is an organophosphorus compound It is characterized by the presence of a phosphoramidic acid core bonded to a 3-methoxy-phenyl group and two 2-chloro-phenyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester typically involves the reaction of 3-methoxy-aniline with phosphorus oxychloride (POCl3) to form the corresponding phosphoramidic acid derivative. This intermediate is then reacted with 2-chlorophenol in the presence of a base, such as triethylamine, to yield the final ester product. The reaction conditions generally include:

    Temperature: 0-5°C for the initial reaction with POCl3, followed by room temperature for the esterification step.

    Solvent: Common solvents include dichloromethane or toluene.

    Catalysts: Triethylamine or pyridine can be used as bases to facilitate the esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the 2-chloro groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Phosphoric acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of (3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. This interaction can disrupt normal enzymatic functions and pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxy-phenyl)-phosphoric acid bis-(2-chloro-phenyl) ester
  • (3-Methoxy-phenyl)-phosphoramidic acid bis-(4-chloro-phenyl) ester
  • (3-Methoxy-phenyl)-phosphoramidic acid bis-(2-bromo-phenyl) ester

Uniqueness

(3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and chloro groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

CAS No.

76168-16-6

Molecular Formula

C19H16Cl2NO4P

Molecular Weight

424.2 g/mol

IUPAC Name

N-bis(2-chlorophenoxy)phosphoryl-3-methoxyaniline

InChI

InChI=1S/C19H16Cl2NO4P/c1-24-15-8-6-7-14(13-15)22-27(23,25-18-11-4-2-9-16(18)20)26-19-12-5-3-10-17(19)21/h2-13H,1H3,(H,22,23)

InChI Key

WGAUIKQUMPSQOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NP(=O)(OC2=CC=CC=C2Cl)OC3=CC=CC=C3Cl

Origin of Product

United States

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